8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester
CAS No.:
Cat. No.: VC18679356
Molecular Formula: C15H15BrO5
Molecular Weight: 355.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrO5 |
|---|---|
| Molecular Weight | 355.18 g/mol |
| IUPAC Name | methyl 8-bromo-4,5,6-trimethoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3 |
| Standard InChI Key | QPEJEAJPJGLARX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The naphthalene ring system in 8-bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester is substituted at positions 4, 5, 6, and 8. The bromine atom at position 8 introduces steric and electronic effects, while the three methoxy groups at positions 4, 5, and 6 enhance the compound’s solubility in polar solvents. The methyl ester group at the carboxylic acid position further modulates lipophilicity, influencing its pharmacokinetic behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.18 g/mol |
| Key Substituents | 8-Br; 4,5,6-OCH; COOCH |
| Predicted log P | ~2.5 (estimated) |
Synthesis and Industrial Optimization
Synthetic Pathways
The synthesis of 8-bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester typically involves sequential functionalization of the naphthalene ring. A common route begins with the bromination of 4,5,6-trimethoxy-2-naphthalenecarboxylic acid, followed by esterification with methanol under acidic conditions. Alternative methods may employ protective group strategies to direct substituent placement.
Key Steps:
-
Bromination: Electrophilic aromatic substitution at position 8 using bromine in the presence of a Lewis acid catalyst.
-
Esterification: Reaction of the carboxylic acid with methanol and sulfuric acid to form the methyl ester.
Industrial-Scale Production
Industrial processes prioritize yield and purity through optimized reaction conditions. Catalysts such as enhance bromination efficiency, while continuous-flow systems minimize byproduct formation during esterification. Purification is achieved via recrystallization or column chromatography, yielding >95% purity for pharmaceutical applications.
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound serves as a precursor in synthesizing polycyclic aromatic hydrocarbons (PAHs) and heterocycles. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group can be hydrolyzed to carboxylic acids for further derivatization.
Material Science Applications
Incorporation into organic semiconductors is being explored due to the naphthalene core’s electron-transport properties. Methoxy groups may tune bandgap energies, making the compound a candidate for organic light-emitting diodes (OLEDs).
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
Comparative studies with analogs reveal that substituent positioning significantly impacts reactivity. For example, replacing methoxy groups with isopropoxy or phenylmethoxy groups alters steric hindrance and electronic effects, as seen in 2-naphthalenecarboxylic acid derivatives.
| Compound Name | Key Substituents | Reactivity Profile |
|---|---|---|
| 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester | 8-Br; 4,5,6-OCH; COOCH | High solubility, moderate reactivity |
| 8-Bromo-4-hydroxy-5-isopropoxy analog | 8-Br; 4-OH; 5-OCH(CH) | Reduced solubility, enhanced steric effects |
| 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- | 4,5,7-OCH; COOCH | Altered regioselectivity in reactions |
Pharmacokinetic Comparisons
Analogous compounds with ethyl esters or hydroxyl groups exhibit varied metabolic stability. The methyl ester in the subject compound prolongs half-life compared to ethyl esters, as demonstrated in pharmacokinetic studies.
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